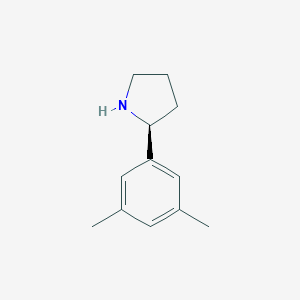

(S)-2-(3,5-dimethylphenyl)pyrrolidine

説明

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(3,5-dimethylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12/h6-8,12-13H,3-5H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGUHZCFMGGKFO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2CCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)[C@@H]2CCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427462 | |

| Record name | (S)-2-(3,5-dimethylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213334-10-1 | |

| Record name | (S)-2-(3,5-dimethylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Imperative for Stereochemical Control

An In-Depth Technical Guide to the Synthesis of (S)-2-(3,5-dimethylphenyl)pyrrolidine

In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and therapeutic efficacy. The pyrrolidine scaffold is a privileged structure, forming the core of numerous natural products and pharmaceuticals.[1] Among these, chiral 2-arylpyrrolidines are of particular interest. This guide focuses on (S)-2-(3,5-dimethylphenyl)pyrrolidine, a key intermediate in the synthesis of advanced therapeutic agents such as Aticaprant, a kappa-opioid receptor antagonist.[2]

This document eschews a rigid template, instead adopting a structure that mirrors the logical flow of a robust chemical manufacturing process: the efficient synthesis of a racemic mixture, the high-fidelity resolution of the desired enantiomer, and a sustainable strategy for recycling the undesired counterpart. We will delve into the causality behind experimental choices, providing not just a protocol, but a framework for understanding and optimizing the synthesis of this valuable chiral building block.

Part I: A Pragmatic Approach to Racemic 2-(3,5-dimethylphenyl)pyrrolidine

The foundational step in a resolution-based strategy is the efficient and scalable synthesis of the racemic compound. A common and effective method for constructing 2-arylpyrrolidines is through the cyclization of a linear precursor, such as a γ-haloketone.

Conceptual Workflow: From Ketone to Racemic Pyrrolidine

The synthesis begins with the appropriate aryl ketone, which undergoes functionalization to introduce the nitrogen-containing four-carbon chain, followed by cyclization. A logical precursor is 4-chloro-1-(3,5-dimethylphenyl)butan-1-one. This intermediate can be reacted with an ammonia source, leading to an intramolecular nucleophilic substitution to form the pyrrolidine ring. Subsequent reduction of the intermediate imine or related species yields the target racemic amine. This process is an adaptation of well-established reductive amination and cyclization methodologies.[3][4]

Experimental Protocol: Racemic 2-(3,5-dimethylphenyl)pyrrolidine Synthesis

Objective: To prepare the racemic starting material for chiral resolution.

-

Reaction Setup: To a solution of 4-chloro-1-(3,5-dimethylphenyl)butan-1-one (1.0 equiv.) in a suitable solvent such as methanol, add an excess of aqueous ammonia (e.g., 10-15 equiv.).

-

Cyclization/Imination: Seal the reaction vessel and heat to a moderate temperature (e.g., 60-80 °C). Monitor the reaction by TLC or LC-MS for the consumption of the starting material. The reaction proceeds via initial amination followed by intramolecular cyclization to form a cyclic imine intermediate.

-

Reduction: After cooling the reaction mixture, add a suitable reducing agent such as sodium borohydride (NaBH₄) (e.g., 1.5-2.0 equiv.) portion-wise while maintaining a low temperature (0-5 °C). The imine is reduced to the corresponding amine.

-

Workup and Isolation: Once the reduction is complete, quench the reaction carefully with water. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude racemic 2-(3,5-dimethylphenyl)pyrrolidine.

-

Purification: The crude product can be purified by column chromatography or distillation under reduced pressure to obtain the racemic amine with high purity, ready for the resolution step.

Part II: The Core Protocol: Diastereomeric Resolution

Classical resolution remains a powerful and economically viable method for obtaining single enantiomers on a large scale. The principle lies in the reaction of a racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization. A highly effective method for resolving (±)-2-(3,5-dimethylphenyl)pyrrolidine utilizes D-(-)-tartaric acid as the resolving agent.[2]

The Chemistry of Separation

The reaction of the racemic amine with D-tartaric acid yields two diastereomeric salts: ((S)-amine)·(D-tartrate) and ((R)-amine)·(D-tartrate). The key to a successful resolution is a significant difference in the solubility of these two salts in a chosen solvent system, allowing the less soluble salt to crystallize preferentially, leaving the more soluble one in the mother liquor.

Caption: Integrated Synthesis and Recycle Workflow.

Part IV: A Comparative Analysis of Alternative Asymmetric Syntheses

While resolution is a robust technique, de novo asymmetric synthesis offers the advantage of building the desired stereocenter directly. For a comprehensive understanding, researchers should be aware of these state-of-the-art alternatives.

-

Chiral Auxiliary-Based Methods: This strategy employs a chiral auxiliary that is temporarily attached to the substrate to direct the stereochemistry of a key bond-forming step. For 2-arylpyrrolidines, the use of γ-chloro N-tert-butanesulfinyl ketimines is particularly effective. The chiral sulfinyl group directs the stereoselective reduction of the imine or the addition of a Grignard reagent, after which the auxiliary can be cleanly removed to reveal the enantiopure pyrrolidine. [5][6]This method offers excellent stereocontrol (often >99% ee).

-

Biocatalytic Synthesis: Enzymes offer unparalleled selectivity under mild conditions. Transaminases can be used to convert ω-chloroketones into chiral amines, which then undergo spontaneous intramolecular cyclization to form enantiopure 2-substituted pyrrolidines. This approach is highly attractive from a green chemistry perspective and can provide access to either enantiomer by selecting the appropriate (R)- or (S)-selective enzyme. [7]

-

Asymmetric Catalysis: The use of a small amount of a chiral catalyst to generate large quantities of an enantioenriched product is a highly sought-after goal.

-

Transition-Metal Catalysis: Palladium-catalyzed asymmetric carboamination reactions have been developed to synthesize enantiomerically enriched 2-(arylmethyl)pyrrolidines from readily available starting materials. [8] * Organocatalysis: Chiral small molecules, particularly proline and its derivatives, can catalyze the enantioselective formation of substituted pyrrolidines through various mechanisms, such as conjugate additions to nitro-olefins followed by cyclization. These methods avoid the use of metals and often employ operationally simple procedures.

-

Conclusion

The synthesis of (S)-2-(3,5-dimethylphenyl)pyrrolidine presents a classic challenge in stereoselective synthesis that can be met with a variety of strategic approaches. While advanced asymmetric catalytic methods offer elegant and direct routes, the classical resolution of a readily prepared racemic mixture, when coupled with an efficient racemization and recycling of the undesired enantiomer, represents a powerful, scalable, and economically sound strategy. The protocol detailed herein, centered on the work of Zhang et al.,[2] provides a field-proven pathway to obtaining this valuable intermediate in high yield and excellent enantiopurity, meeting the stringent demands of the pharmaceutical and fine chemical industries.

References

-

Denmark, S. E., & Chang, W.-T. T. (2015). Development of Chiral Bis-Hydrazone Ligands for the Enantioselective Cross-Coupling Reactions of Aryldimethylsilanolates. Journal of Organic Chemistry, 80(1). Available at: [Link]

-

Zhang, Y., et al. (2022). Efficient preparation of (S)‐2‐(3,5‐dimethylphenyl)pyrrolidine via a recycle process of resolution. Journal of Heterocyclic Chemistry, 60(2). Available at: [Link]

-

Li, Z., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11). Available at: [Link]

-

García Ruano, J. L., et al. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications, 46(19). Available at: [Link]

-

García Ruano, J. L., et al. (2009). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications. Available at: [Link]

-

Pessentheiner, A., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(6). Available at: [Link]

-

Wikipedia. (2023). Reductive amination. Available at: [Link]

-

Ney, J. E., & Wolfe, J. P. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Angewandte Chemie International Edition, 49(1). Available at: [Link]

-

Antipova, A. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21). Available at: [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

-

Wikipedia. Paal–Knorr synthesis. Available at: [Link]

-

Grokipedia. Paal–Knorr synthesis. Available at: [Link]

-

Ruiz, N., et al. (2008). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. Chemistry, 14(30). Available at: [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. grokipedia.com [grokipedia.com]

- 8. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective synthesis of (S)-2-(3,5-dimethylphenyl)pyrrolidine

An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-2-(3,5-dimethylphenyl)pyrrolidine

Abstract

The chiral pyrrolidine scaffold is a cornerstone of modern medicinal chemistry and asymmetric catalysis. Among its privileged derivatives, (S)-2-(3,5-dimethylphenyl)pyrrolidine stands out as a critical building block for synthesizing high-value pharmaceutical agents and advanced ligands. Its stereochemically defined structure demands synthetic methods that are not only efficient but also exquisitely selective. This technical guide provides an in-depth exploration of core methodologies for the enantioselective synthesis of this target molecule. Moving beyond a simple recitation of protocols, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, offering field-proven insights into three distinct and powerful strategies: a substrate-controlled diastereoselective approach using a chiral sulfinamide auxiliary, a state-of-the-art rhodium-catalyzed asymmetric 1,4-addition, and a forward-looking biocatalytic route via enzymatic C-H amination. Each section includes a detailed examination of the underlying principles, step-by-step experimental protocols, and a critical analysis of the method's advantages and limitations, providing researchers and drug development professionals with a comprehensive and practical resource for producing this vital chiral intermediate.

Introduction: The Strategic Importance of Chiral 2-Arylpyrrolidines

The pyrrolidine ring is a recurring and highly valued motif in a vast array of bioactive natural products and synthetic pharmaceuticals.[1][2] Its prevalence is due to a combination of desirable properties: the saturated, five-membered ring provides a rigid, three-dimensional scaffold that can effectively orient substituents for optimal interaction with biological targets, while its basic nitrogen atom offers a handle for modulating physicochemical properties like solubility and bioavailability. When a stereocenter is introduced, particularly at the 2-position with an aryl substituent, the resulting chiral 2-arylpyrrolidine becomes a powerful synthon for creating complex molecular architectures.

The specific target of this guide, (S)-2-(3,5-dimethylphenyl)pyrrolidine, exemplifies this class of compounds. The dimethylphenyl group provides a specific lipophilic and steric profile, making it a key component in the development of targeted therapeutics. The absolute stereochemistry at the C2 position is often critical for biological activity; for instance, the two enantiomers of a pyrrolidine-based drug can exhibit dramatically different pharmacological profiles, with one acting as a potent agonist and the other as an antagonist.[3] Consequently, the development of robust, scalable, and highly enantioselective synthetic routes is not an academic exercise but a critical necessity for advancing drug discovery programs.

This guide dissects and compares several premier strategies to achieve this synthesis, providing the technical depth required for practical application.

Overview of Synthetic Strategies

The enantioselective construction of the 2-arylpyrrolidine core can be approached from several distinct strategic directions. The choice of method often depends on factors such as scale, desired enantiopurity, cost of starting materials, and available laboratory equipment. The three primary strategies detailed in this guide represent a cross-section of modern asymmetric synthesis.

Caption: Transition state model for the diastereoselective Grignard addition.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-chlorobutan-2-ylidene)-2-methylpropane-2-sulfinamide

-

To a solution of 4-chlorobutan-2-one (1.0 eq) in anhydrous THF (0.5 M), add (R)-2-methylpropane-2-sulfinamide (1.05 eq).

-

Add titanium(IV) ethoxide (1.5 eq) dropwise at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at 60 °C for 12-18 hours, monitoring by TLC for the disappearance of the ketone.

-

Upon completion, cool the mixture to room temperature and pour it into an equal volume of brine with vigorous stirring.

-

Filter the resulting suspension through a pad of Celite, washing with ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the chiral N-sulfinyl imine.

Step 2: Diastereoselective Addition and Cyclization to (S)-2-(3,5-dimethylphenyl)pyrrolidine

-

Prepare the Grignard reagent by adding a solution of 1-bromo-3,5-dimethylbenzene (2.0 eq) in anhydrous THF to magnesium turnings (2.2 eq) under nitrogen.

-

Cool a solution of the N-sulfinyl imine (1.0 eq) in anhydrous toluene (0.2 M) to -78 °C.

-

Add the freshly prepared 3,5-dimethylphenylmagnesium bromide solution dropwise to the imine solution over 30 minutes.

-

Stir the mixture at -78 °C for 3-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Warm the mixture to room temperature and extract with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product contains the sulfinamide-protected pyrrolidine.

-

Dissolve the crude intermediate in methanol (0.3 M) and add 4N HCl in 1,4-dioxane (3.0 eq).

-

Stir at room temperature for 1 hour to effect deprotection.

-

Concentrate the mixture under reduced pressure, then partition between diethyl ether and 1N NaOH.

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash chromatography or distillation to yield (S)-2-(3,5-dimethylphenyl)pyrrolidine.

Data Summary

| Step | Key Reagents | Typical Yield | Stereoselectivity | Reference |

| Imine Formation | Ti(OEt)₄, (R)-t-BuSONH₂ | 85-95% | N/A | [4] |

| Addition/Cyclization | 3,5-Me₂PhMgBr, HCl | 70-85% | >98% de | [4][5] |

Field Insights: Advantages and Limitations

This method is highly valued for its predictability and excellent stereocontrol, often yielding diastereomeric excesses greater than 98%. The starting materials are readily available, and the procedure is operationally simple for laboratory-scale synthesis. However, the stoichiometry of the process (requiring a chiral auxiliary) makes it less atom-economical for large-scale industrial production compared to catalytic methods. Furthermore, the use of a Grignard reagent can limit functional group tolerance.

Method 2: Rhodium-Catalyzed Asymmetric 1,4-Addition

Catalytic asymmetric methods represent a more elegant and atom-economical approach. The rhodium-catalyzed 1,4-conjugate addition of organoboron reagents to α,β-unsaturated acceptors is a premier strategy for creating chiral C-C bonds.

Principle and Rationale

This strategy involves the asymmetric 1,4-addition of a 3,5-dimethylphenylboronic acid to a suitable α,β-unsaturated precursor, such as an N-protected γ-amino enone. The key to success lies in a chiral rhodium catalyst, typically formed in situ from a rhodium precursor (e.g., [Rh(acac)(C₂H₄)₂]) and a chiral diphosphine ligand (e.g., (S)-BINAP). The chiral ligand environment around the rhodium center dictates the facial selectivity of the addition, leading to a highly enantioenriched product. The resulting ketone is then reductively cyclized to form the pyrrolidine ring.

The Catalytic Cycle

The catalytic cycle is believed to involve several key steps:

-

Transmetalation: The arylboronic acid transfers its aryl group to the rhodium(I) complex.

-

Carbometalation: The α,β-unsaturated substrate coordinates to the rhodium center, followed by migratory insertion of the aryl group to the β-position of the enone. This step is stereodetermining.

-

Protonolysis: The resulting rhodium enolate is protonated by a protic source (e.g., water or an alcohol), regenerating the rhodium(I) catalyst and releasing the enantioenriched product.

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric 1,4-addition.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-4-aminobut-1-en-3-one (This precursor can be synthesized via various literature methods, for example, from N-Boc-aspartic acid β-tert-butyl ester).

Step 2: Asymmetric 1,4-Addition

-

In a glovebox, charge a Schlenk flask with acetylacetonatobis(ethylene)rhodium(I) ([Rh(acac)(C₂H₄)₂]) (1.5 mol%) and (S)-BINAP (1.6 mol%).

-

Add degassed 1,4-dioxane/H₂O (10:1 v/v, 0.1 M) and stir for 15 minutes at room temperature to form the active catalyst.

-

Add 3,5-dimethylphenylboronic acid (1.5 eq) followed by the N-Boc-4-aminobut-1-en-3-one precursor (1.0 eq).

-

Stir the reaction mixture at 50-70 °C for 12-24 hours, monitoring by LC-MS.

-

After completion, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to yield the enantioenriched keto-amine.

Step 3: Reductive Cyclization and Deprotection

-

Dissolve the keto-amine from the previous step in methanol (0.2 M).

-

Add platinum(IV) oxide (PtO₂, 5 mol%) and stir the suspension under a hydrogen atmosphere (50 psi) at room temperature until the reaction is complete (TLC monitoring). This step reduces the ketone and facilitates cyclization.

-

Filter the catalyst through Celite, washing with methanol, and concentrate the filtrate.

-

Treat the resulting Boc-protected pyrrolidine with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group.

-

After 1-2 hours, concentrate the mixture and neutralize with aqueous NaOH, then extract with an organic solvent.

-

Purify to obtain the final product.

Data Summary

| Step | Catalyst/Ligand | Typical Yield | Stereoselectivity | Reference |

| 1,4-Addition | [Rh(acac)(C₂H₄)₂] / (S)-BINAP | 80-95% | 95-99% ee | [6] |

| Reductive Cyclization | PtO₂, H₂ | >90% | Stereoconservative | (General) |

Field Insights: Scalability and Catalyst Considerations

The primary advantage of this method is its catalytic nature, making it highly efficient and atom-economical. Rhodium catalysis is well-understood and generally provides very high enantioselectivities. The main considerations are the cost of the rhodium precursor and the chiral phosphine ligand, which can be significant for large-scale synthesis. However, low catalyst loadings (1-2 mol%) are often sufficient. The reaction is also sensitive to air and moisture, requiring inert atmosphere techniques.

Method 3: Biocatalytic C-H Amination: A Modern Approach

Biocatalysis represents the cutting edge of "green" and sustainable chemical synthesis. By harnessing the power of enzymes—either natural or, more powerfully, engineered—chemists can achieve transformations that are difficult or impossible with traditional methods.

Principle and Rationale: Harnessing Engineered Enzymes

This innovative strategy, developed by Frances Arnold and coworkers, utilizes a laboratory-evolved variant of a cytochrome P450 enzyme, termed a "P411," to catalyze an intramolecular C(sp³)–H amination. [7][8][9]The synthesis starts with a simple linear precursor, an organic azide. The engineered enzyme recognizes this substrate and, upon activation, generates a highly reactive nitrene intermediate within its active site. The chiral environment of the active site then precisely controls the intramolecular insertion of the nitrene into a specific C-H bond, forming the pyrrolidine ring with excellent enantioselectivity.

The Biocatalytic Cascade

The process occurs in a whole-cell system (typically E. coli) that has been engineered to express the P411 variant.

-

The organic azide substrate is fed to the cell culture.

-

Inside the cell, the enzyme's heme cofactor is reduced.

-

The reduced enzyme activates the azide, leading to the extrusion of N₂ and the formation of an iron-nitrenoid species.

-

This reactive intermediate undergoes intramolecular C-H insertion in a highly stereocontrolled manner, dictated by the enzyme's active site architecture.

Caption: Conceptual workflow for biocatalytic C-H amination.

Conceptual Experimental Protocol

Step 1: Synthesis of 1-(azidomethyl)-3,5-dimethyl-2-(prop-2-en-1-yl)benzene (A suitable linear azide precursor would need to be synthesized via standard organic methods).

Step 2: Whole-Cell Biocatalysis

-

Grow a culture of E. coli expressing the engineered P411-PYS variant in a suitable growth medium.

-

Induce protein expression at the appropriate cell density.

-

Harvest and resuspend the cells in a reaction buffer.

-

Add the azide substrate (typically dissolved in a co-solvent like DMSO) to the cell suspension.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with shaking for 24-48 hours.

-

Monitor product formation by GC-MS or LC-MS analysis of extracted aliquots.

-

Upon completion, extract the entire reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Dry, concentrate, and purify the product by flash chromatography.

Data Summary

| Method | Catalyst | Substrate | Typical Yield | Stereoselectivity | Reference |

| Biocatalytic C-H Amination | P411-PYS-5149 | Organic Azide | Moderate-Good (up to 74%) | High (up to 99:1 er) | [1][8] |

Field Insights: The Future of "Green" Chiral Synthesis

Biocatalysis offers unparalleled selectivity and operates under mild, environmentally benign conditions (aqueous buffer, room temperature). It can create chiral centers through novel bond disconnections like C-H functionalization, which are challenging for traditional catalysts. The main limitation is that it often requires specialized expertise in molecular biology and fermentation. Each new target molecule may require a new round of directed evolution to optimize the enzyme, although the existing library of enzymes is rapidly growing. This approach is exceptionally powerful for producing high-value compounds where sustainability and selectivity are paramount.

Comparative Analysis and Conclusion

The choice of synthetic route to (S)-2-(3,5-dimethylphenyl)pyrrolidine is a strategic decision guided by the specific needs of the research or development program.

| Feature | Method 1: Chiral Auxiliary | Method 2: Rhodium Catalysis | Method 3: Biocatalysis |

| Stereocontrol | Excellent (>98% de) | Excellent (95-99% ee) | Excellent (up to 99% ee) |

| Atom Economy | Poor (Stoichiometric auxiliary) | Excellent (Catalytic) | Excellent (Catalytic) |

| Scalability | Good for lab scale | Excellent | Moderate to Good |

| Conditions | Cryogenic (-78 °C) | Mild to Moderate Heat | Ambient Temperature |

| Reagents | Organometallics, Strong Acid | Air-sensitive catalysts | Aqueous buffer, cells |

| Expertise | Standard Organic Synthesis | Inert Atmosphere Techniques | Molecular Biology/Fermentation |

| Key Advantage | High reliability, simple concept | High efficiency, scalability | "Green," novel reactivity |

-

The chiral auxiliary method is a dependable workhorse for laboratory-scale synthesis, offering near-perfect stereocontrol with standard techniques.

-

Rhodium-catalyzed 1,4-addition represents the state of the art in catalytic asymmetric C-C bond formation and is the method of choice for larger-scale, efficient production where the cost of the catalyst is justified.

-

Biocatalytic C-H amination is a forward-looking, sustainable approach that, while requiring specialized infrastructure, offers a glimpse into the future of environmentally friendly and highly selective chemical manufacturing.

The selection of the optimal route will ultimately depend on a careful balance of project goals, available resources, and desired scale.

References

-

Qin, Z.-Y., Gao, S., Zou, Y., Liu, Z., Wang, J. B., Houk, K. N., & Arnold, F. H. (n.d.). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. eScholarship.org. [Link] [7]2. Qin, Z.-Y., Gao, S., Zou, Y., Liu, Z., Wang, J. B., Houk, K. N., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link] [8]3. Qin, Z.-Y., Gao, S., Zou, Y., Liu, Z., Wang, J. B., Houk, K. N., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. PubMed Central. [Link] [1]4. Qin, Z.-Y., Gao, S., Zou, Y., Liu, Z., Wang, J. B., Houk, K. N., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp³)–H Amination. CaltechAUTHORS. [Link] [9]5. Leemans, E., Mangelinckx, S., & De Kimpe, N. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications, 46(18), 3122. [Link] [10]6. Qin, Z.-Y., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link] [11]7. Vitale, C., & Padi, Y. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. [Link] [2]8. Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, 46(2), 222-224. [Link] [4]9. Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications. [Link] [5]18. Wolfe, J. P., & Rossi, M. A. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. PMC - NIH. [Link] [3]22. Takaya, Y., Ogasawara, M., Hayashi, T., Sakai, M., & Miyaura, N. (2002). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society. [Link]

Sources

- 1. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination [escholarship.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp³)–H Amination [authors.library.caltech.edu]

- 10. sci-hub.se [sci-hub.se]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of (S)-2-(3,5-dimethylphenyl)pyrrolidine: A Technical Guide

Introduction

(S)-2-(3,5-dimethylphenyl)pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmaceutical agents, including the kappa opioid receptor antagonist aticaprant.[1] The precise stereochemical and structural integrity of this molecule is paramount to its biological activity and the overall safety and efficacy of the final drug product. Consequently, rigorous spectroscopic analysis is an indispensable component of its quality control and characterization.

This technical guide provides a comprehensive overview of the core spectroscopic techniques for the structural elucidation and chiral confirmation of (S)-2-(3,5-dimethylphenyl)pyrrolidine. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. The methodologies described herein are designed to establish a self-validating system for the unambiguous identification and characterization of this important chiral intermediate.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. (S)-2-(3,5-dimethylphenyl)pyrrolidine consists of a saturated five-membered pyrrolidine ring attached to a 3,5-dimethylphenyl group at the C2 position. The stereocenter at C2 dictates the (S)-configuration.

Figure 1: 2D structure of (S)-2-(3,5-dimethylphenyl)pyrrolidine indicating the stereocenter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom in (S)-2-(3,5-dimethylphenyl)pyrrolidine.

¹H NMR Spectroscopy

Predicted Spectral Features:

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

-

Aromatic Protons: The 3,5-disubstituted phenyl ring will exhibit a distinct pattern. The two protons meta to the pyrrolidine substituent will appear as a singlet or a very finely split triplet, and the single proton para to the substituent will appear as a singlet or a finely split triplet.

-

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring will show more complex splitting patterns due to diastereotopicity and coupling with each other. The proton at the C2 position, being adjacent to the stereocenter and the aromatic ring, will likely appear as a multiplet. The other protons on C3, C4, and C5 will also be multiplets.

-

N-H Proton: The proton on the nitrogen atom will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

Methyl Protons: The two methyl groups on the phenyl ring are equivalent and will appear as a sharp singlet, integrating to six protons.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (meta) | 6.8 - 7.2 | s or t | 2H |

| Aromatic (para) | 6.8 - 7.2 | s or t | 1H |

| C2-H | 4.0 - 4.5 | m | 1H |

| C3, C4, C5-H | 1.5 - 3.5 | m | 6H |

| N-H | 1.0 - 3.0 | br s | 1H |

| Phenyl-CH₃ | 2.2 - 2.4 | s | 6H |

¹³C NMR Spectroscopy

Predicted Spectral Features:

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.[2] Due to the chirality of the molecule, all carbons in the pyrrolidine ring are expected to be inequivalent.[3]

-

Aromatic Carbons: The 3,5-dimethylphenyl group will show four distinct signals: one for the carbon attached to the pyrrolidine ring, two for the methyl-substituted carbons, two for the unsubstituted meta carbons, and one for the para carbon.

-

Pyrrolidine Carbons: The five carbons of the pyrrolidine ring will each give a distinct signal. The C2 carbon, being attached to the aromatic ring, will be the most downfield of the saturated carbons.

-

Methyl Carbons: The two equivalent methyl groups will produce a single, sharp signal in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-N) | 140 - 145 |

| Aromatic (C-CH₃) | 135 - 140 |

| Aromatic (unsubstituted) | 125 - 130 |

| Aromatic (para) | 120 - 125 |

| C2 | 60 - 65 |

| C5 | 45 - 50 |

| C3, C4 | 25 - 35 |

| Phenyl-CH₃ | 20 - 25 |

Experimental Protocol for NMR Analysis

Figure 2: Workflow for NMR analysis of (S)-2-(3,5-dimethylphenyl)pyrrolidine.

Detailed Steps:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-25 mg of (S)-2-(3,5-dimethylphenyl)pyrrolidine.[4][5][6][7] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[4][5]

-

In a small, clean glass vial, dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[4][5][8] The choice of solvent is critical for sample solubility and to avoid interfering signals.[8][9][10][11]

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

-

Cap the NMR tube securely and gently invert several times to ensure a homogeneous solution.

-

-

Data Acquisition:

-

Insert the prepared NMR tube into the spectrometer's autosampler or manual insertion port.

-

Perform locking and shimming procedures to optimize the magnetic field homogeneity. The instrument will use the deuterium signal from the solvent for this purpose.[4][5]

-

For ¹H NMR, acquire the spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).

-

For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30 or zgdc30) to obtain singlets for each carbon.[12] A longer acquisition time with more scans (e.g., 128 or more) and a relaxation delay of 2 seconds will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[12]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Calibrate the chemical shift axis. This is typically done by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[11]

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Predicted Spectral Features:

-

Molecular Ion: The molecular weight of (S)-2-(3,5-dimethylphenyl)pyrrolidine is 175.27 g/mol . In Electron Ionization (EI) MS, a molecular ion peak (M⁺˙) should be observed at m/z = 175.[8] Soft ionization techniques like Electrospray Ionization (ESI) would show a protonated molecule [M+H]⁺ at m/z = 176.[13][14]

-

Fragmentation Pattern: The fragmentation pattern can be complex but will be characteristic of the molecule. Common fragmentation pathways for pyrrolidine derivatives involve cleavage of the C-N bonds and the bond connecting the pyrrolidine ring to the phenyl group.

Table 3: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Ion |

| EI | 175 | [M]⁺˙ |

| ESI | 176 | [M+H]⁺ |

Experimental Protocol for Mass Spectrometry Analysis

Figure 3: Workflow for Mass Spectrometry analysis.

Detailed Steps:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 0.1-1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

-

Data Acquisition (using GC-MS with EI):

-

(S)-2-(3,5-dimethylphenyl)pyrrolidine is a relatively volatile compound, making it suitable for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[15][16]

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

-

The sample is vaporized in the injector and separated on the GC column before entering the mass spectrometer.[16]

-

In the ion source, the gaseous molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.[17][18][19]

-

The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected.

-

Acquire data over a relevant mass range (e.g., m/z 40-300).

-

-

Data Analysis:

-

Examine the resulting mass spectrum for the molecular ion peak to confirm the molecular weight.

-

Analyze the major fragment ions to gain further structural information.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Spectral Features:

-

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: Bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching in the phenyl ring.

-

C-N Stretch: The C-N stretching vibration will likely appear in the 1250-1020 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium-Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-N Stretch | 1020 - 1250 | Medium |

Experimental Protocol for IR Analysis

Detailed Steps (using ATR-FTIR):

-

Sample Preparation:

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a critical technique for confirming the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light.[25] For (S)-2-(3,5-dimethylphenyl)pyrrolidine, CD spectroscopy can confirm the presence of the (S)-enantiomer and provide a characteristic spectral fingerprint.

Predicted Spectral Features:

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The aromatic chromophore in (S)-2-(3,5-dimethylphenyl)pyrrolidine will give rise to CD signals in the UV region (typically 200-300 nm). The sign and magnitude of the Cotton effects in the CD spectrum are unique to the (S)-enantiomer and can be used to distinguish it from the (R)-enantiomer. The exact spectrum is difficult to predict without experimental data or high-level computational modeling.[26][27]

Experimental Protocol for CD Analysis

Detailed Steps:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to give a maximum absorbance of approximately 1.0 in the wavelength range of interest.

-

Prepare a blank sample containing only the solvent.

-

-

Data Acquisition:

-

Use a calibrated CD spectropolarimeter.

-

Record a baseline spectrum with the solvent blank.

-

Record the CD spectrum of the sample over the desired wavelength range (e.g., 200-350 nm).

-

Multiple scans are typically averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

The resulting spectrum, which shows the differential absorption (ΔA) or molar ellipticity ([θ]) as a function of wavelength, is the characteristic CD spectrum of the (S)-enantiomer. This can be compared to a reference standard or used for quality control.

-

Conclusion

The comprehensive spectroscopic characterization of (S)-2-(3,5-dimethylphenyl)pyrrolidine using NMR, MS, IR, and CD spectroscopy provides a robust and self-validating system for its structural and stereochemical confirmation. The combination of these techniques allows for an unambiguous determination of its chemical identity, purity, and chiral integrity, which are critical quality attributes in the context of pharmaceutical development. The protocols outlined in this guide represent standard, field-proven methodologies that can be readily implemented in a research or quality control laboratory setting.

References

-

Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. Iowa State University. [Link]

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

SINTEF. (2012). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. [Link]

-

ResearchGate. How to Prepare Samples for NMR. [Link]

-

University of York. How to Prepare Samples for NMR. [Link]

-

Einbu, A., et al. (2012). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. Energy Procedia, 23, 55-63. [Link]

-

Pharma Focus Europe. Ionization Methods in Modern Mass Spectrometry. [Link]

-

Hopfgartner, G., & Varesio, E. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(7), 587-605. [Link]

-

Emory University. Mass Spectrometry Ionization Methods. [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-

ResearchGate. (2012). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. [Link]

-

ResearchGate. (2012). FTIR ATR spectra from sample set of MEA standard solutions. Spectral resolution: 32 cm-1 and 32 scans pr. spectrum). [Link]

-

University of Rochester. How to Get a Good 1H NMR Spectrum. Department of Chemistry. [Link]

-

eGPAT. (2019, June 5). Solvents in NMR spectroscopy. [Link]

-

YouTube. (2025, August 24). What Are Common NMR Solvents?. Chemistry For Everyone. [Link]

-

Matilda. (n.d.). ATR-FTIR Model Development and Verification for Qualitative and Quantitative Analysis in MDEA–H2O–MEG/TEG–CO2 Blends. [Link]

-

University of Maryland. (2020, May 4). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. [Link]

-

Estonian Academy Publishers. (n.d.). Determination of volatile N-nitrosamines by gas chromatography–mass spectrometry with positive-ion chemical ionization. [Link]

-

Frontiers. (2019, May 19). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. [Link]

-

Separation Science. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

-

National Institutes of Health. (2019, May 20). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. [Link]

-

Wikipedia. Circular dichroism. [Link]

-

ACS Publications. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. [Link]

-

National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

YouTube. (2023, August 15). Principle and Applications of Circular Dichroism - Basics & Recent Advancements of CD. [Link]

-

Shimadzu Corporation. Ionization Modes: EI. [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

-

ACS Publications. (2022, August 5). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. [Link]

-

LCGC International. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS. [Link]

Sources

- 1. bitesizebio.com [bitesizebio.com]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. cif.iastate.edu [cif.iastate.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. egpat.com [egpat.com]

- 10. m.youtube.com [m.youtube.com]

- 11. NMR 용매 [sigmaaldrich.com]

- 12. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kirj.ee [kirj.ee]

- 16. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 17. pharmafocuseurope.com [pharmafocuseurope.com]

- 18. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. sintef.no [sintef.no]

- 21. Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy - SINTEF [sintef.no]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. matilda.science [matilda.science]

- 25. Circular dichroism - Wikipedia [en.wikipedia.org]

- 26. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides [ffi.no]

- 27. researchgate.net [researchgate.net]

1H NMR spectrum of (S)-2-(3,5-dimethylphenyl)pyrrolidine

An In-Depth Technical Guide to the ¹H NMR Spectrum of (S)-2-(3,5-dimethylphenyl)pyrrolidine

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of (S)-2-(3,5-dimethylphenyl)pyrrolidine. The document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chiral analysis. We will deconstruct the spectrum by examining the distinct chemical environments of the molecule, with a particular focus on the profound impact of the stereocenter at the C2 position on the pyrrolidine ring protons. This guide synthesizes theoretical principles with practical, field-proven insights to offer a robust framework for interpreting this and structurally related chiral molecules.

Introduction: The Structural Significance of (S)-2-Arylpyrrolidines

The (S)-2-(3,5-dimethylphenyl)pyrrolidine scaffold is a key structural motif in modern chemistry. As a chiral amine, it serves as a valuable building block in asymmetric synthesis, a ligand for catalytic processes, and a core component in numerous pharmacologically active compounds. Given its importance, unambiguous structural verification is paramount. ¹H NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecule's electronic structure, connectivity, and stereochemistry.

However, the presence of a chiral center introduces significant complexity to the ¹H NMR spectrum, particularly rendering the methylene protons of the pyrrolidine ring diastereotopic. This guide will dissect these complexities, providing a clear, logical pathway to a full spectral assignment.

Foundational NMR Principles in Chiral Environments

To fully interpret the spectrum of (S)-2-(3,5-dimethylphenyl)pyrrolidine, a firm grasp of several key NMR concepts is essential. The causality behind the spectral appearance is rooted in these principles.

Chemical Equivalence and Diastereotopicity

In achiral molecules, protons on a CH₂ group are typically chemically equivalent (homotopic or enantiotopic) and thus have the same chemical shift. However, the introduction of a chiral center breaks this symmetry for adjacent methylene groups.

In (S)-2-(3,5-dimethylphenyl)pyrrolidine, the C2 carbon is a stereocenter. Consequently, the two protons on C3 (and C4, and C5) are diastereotopic .[1][2][3] This can be conceptualized by considering their fixed spatial relationship to the bulky 3,5-dimethylphenyl group; one proton will always be cis to the aryl group, while the other will be trans. These represent fundamentally different chemical environments.

Key Implications of Diastereotopicity:

-

Distinct Chemical Shifts: Diastereotopic protons are non-equivalent and will resonate at different frequencies.[3]

-

Geminal Coupling: These non-equivalent protons on the same carbon will split each other's signals, a phenomenon known as geminal coupling (²J).

Spin-Spin Coupling

The signal for a given proton is split by neighboring, non-equivalent protons. This coupling provides direct evidence of connectivity. The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and is independent of the spectrometer's magnetic field strength. Typical vicinal coupling constants (³J) for protons on adjacent sp³ carbons are in the range of 6-8 Hz.[4]

Predicted ¹H NMR Spectrum: A Detailed Analysis

The analysis of the ¹H NMR spectrum is best approached by segmenting the molecule into its distinct spin systems: the 3,5-dimethylphenyl group and the 2-substituted pyrrolidine ring.

The 3,5-Dimethylphenyl Moiety

This portion of the spectrum is the most straightforward to assign.

-

Aromatic Protons (H-2', H-4', H-6'): Due to the meta-substitution pattern, the protons at the 2' and 6' positions are chemically equivalent. The proton at the 4' position is unique. With minimal coupling between them (a very small ⁴J meta-coupling, often unresolved), we predict:

-

H-4': A singlet appearing around δ 6.8-7.0 ppm .

-

H-2', H-6': A single signal, integrating to 2 protons, also around δ 6.8-7.0 ppm . Often, these aromatic signals may appear as two distinct singlets or one broad singlet depending on the resolution.

-

-

Methyl Protons (-CH₃): The two methyl groups are equivalent by symmetry. They are not coupled to any other protons.

-

Prediction: A sharp singlet at approximately δ 2.2-2.3 ppm , with an integration of 6 protons. Reference spectra for 3,5-dimethylphenol show a methyl signal around 2.22 ppm.[5]

-

The (S)-2-Pyrrolidine Ring & N-H Proton

This region is characterized by significant complexity due to diastereotopicity and signal overlap.

-

N-H Proton: The chemical shift of the amine proton is highly variable and depends on solvent, concentration, and temperature.[6][7][8]

-

Prediction: A broad singlet, typically in the range of δ 1.5-3.5 ppm . This signal will disappear upon shaking the sample with D₂O, a definitive test for its assignment.[8]

-

-

C2-H Proton (Methine): This proton is attached to the chiral center and is deshielded by both the nitrogen atom and the adjacent aromatic ring. It is coupled to the two diastereotopic protons on C3.

-

Prediction: A multiplet (specifically, a doublet of doublets) around δ 4.0-4.2 ppm .

-

-

C3, C4, and C5 Methylene Protons: These six protons are all chemically non-equivalent. They will appear as a complex series of overlapping multiplets in the aliphatic region of the spectrum.

-

C5 Protons (H-5a, H-5b): These protons are adjacent to the nitrogen atom and are therefore the most deshielded of the methylene groups. They are diastereotopic, coupling with each other (geminal coupling) and with the C4 protons (vicinal coupling).

-

Prediction: Two separate multiplets in the range of δ 2.8-3.3 ppm .

-

-

C3 & C4 Protons (H-3a, H-3b, H-4a, H-4b): These four protons are furthest from the primary deshielding groups and will appear most upfield. They form a complex spin system with multiple geminal and vicinal couplings.

-

Prediction: A complex, overlapping series of multiplets between δ 1.6-2.2 ppm . Distinguishing individual protons within this cluster typically requires advanced 2D NMR techniques (e.g., COSY, HSQC).

-

-

Summary of Predicted Spectral Data

The predicted assignments and characteristics are summarized below for clarity.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Coupling Interactions |

| Ar-H (H-2', H-6') | 6.8 – 7.0 | s (or narrow m) | 2H | Minimal ⁴J (meta) coupling |

| Ar-H (H-4') | 6.8 – 7.0 | s | 1H | Minimal ⁴J (meta) coupling |

| C2-H | 4.0 – 4.2 | dd (or m) | 1H | ³J with H-3a, H-3b |

| C5-H (a, b) | 2.8 – 3.3 | m | 2H | ²J with each other, ³J with H-4a, H-4b |

| Ar-CH₃ | 2.2 – 2.3 | s | 6H | None |

| C3, C4-H (a, b) | 1.6 – 2.2 | m (overlapping) | 4H | Complex geminal and vicinal couplings |

| N-H | 1.5 – 3.5 (variable) | br s | 1H | None (exchange broadening) |

s = singlet, br s = broad singlet, dd = doublet of doublets, m = multiplet

Experimental Protocol for Spectrum Acquisition

Adherence to a robust experimental protocol is critical for obtaining a high-quality, interpretable spectrum.

Step-by-Step Methodology

-

Sample Preparation: a. Weigh approximately 5-10 mg of (S)-2-(3,5-dimethylphenyl)pyrrolidine directly into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a standard choice. For better resolution of the N-H proton, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, as it slows down proton exchange.[9] c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent. d. Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup & Data Acquisition: a. Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for resolving the complex multiplets). b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks for the TMS and solvent signals. d. Acquire the ¹H NMR spectrum using standard single-pulse parameters. Typical settings:

- Spectral Width: ~12-16 ppm

- Acquisition Time: ~3-4 seconds

- Relaxation Delay: 1-2 seconds

- Number of Scans: 8 to 16 scans for a sample of this concentration. e. Perform a D₂O shake experiment to confirm the N-H peak: acquire a spectrum, remove the tube, add 1-2 drops of D₂O, shake vigorously, and re-acquire the spectrum. The N-H signal should disappear or be significantly attenuated.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm. d. Integrate all signals to determine the relative number of protons for each. e. Analyze the multiplicities and measure coupling constants (J-values) for resolved signals.

Data Interpretation Workflow

The logical process for analyzing the resulting spectrum can be visualized as a systematic workflow.

Caption: Logical workflow for the ¹H NMR spectral analysis.

Conclusion

The ¹H NMR spectrum of (S)-2-(3,5-dimethylphenyl)pyrrolidine is a prime example of how a single chiral center profoundly influences molecular symmetry and spectral complexity. The key diagnostic features are the distinct signals for the aromatic and methyl protons of the 3,5-dimethylphenyl group, and the complex, diastereotopic multiplets of the pyrrolidine ring. The C2-H methine proton serves as a critical landmark at ~4.1 ppm, bridging the aromatic and aliphatic regions. A systematic approach, grounded in the principles of chemical equivalence and spin-spin coupling, combined with a robust experimental protocol, enables a confident and complete structural elucidation of this important chiral molecule.

References

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Available at: [Link]

-

Yavari, I., & Asghari, B. (2005). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Available at: [Link]

-

Kégl, T., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Information for Chemical Communications. Available at: [Link]

-

Le Nouen, D., et al. (2016). Ring coupling values of the 2,5-disubstituted pyrrolidines. ResearchGate. Available at: [Link]

-

Akasaka, T., et al. (2018). Selected 1 H NMR chemical shifts of 2-substituted pyrrolidino-I h - C 80 adducts. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2024). ¹H NMR Spectroscopy and Proton Equivalence. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from: [Link]

-

JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved from: [Link]

-

University of Calgary. (n.d.). Topicity in NMR Spectroscopy. Available at: [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from: [Link]

-

Chemistry Stack Exchange. (2016). How to differentiate diastereotopic protons by NMR in flexible groups? Available at: [Link]

-

OpenOChem Learn. (n.d.). Identifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from: [Link]

-

Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). ¹H NMR Chemical Shifts. Retrieved from: [Link]

-

ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available at: [Link]

-

Napolitano, J. G., et al. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 3. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3,5-Dimethylphenol(108-68-9) 1H NMR spectrum [chemicalbook.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. Video: NMR Spectroscopy Of Amines [jove.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹³C NMR Analysis of (S)-2-(3,5-dimethylphenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of (S)-2-(3,5-dimethylphenyl)pyrrolidine, a chiral pyrrolidine derivative of interest in medicinal chemistry and catalyst design. The document is structured to deliver not just data, but a foundational understanding of the principles, experimental design, and interpretive logic essential for researchers in the field.

Introduction: The Structural Significance of (S)-2-(3,5-dimethylphenyl)pyrrolidine and the Role of ¹³C NMR

(S)-2-(3,5-dimethylphenyl)pyrrolidine belongs to a class of compounds that are pivotal building blocks in the synthesis of pharmaceuticals and asymmetric catalysts. The precise three-dimensional arrangement of its atoms, particularly its stereochemistry, is critical to its function. ¹³C NMR spectroscopy is an indispensable, non-destructive analytical technique for elucidating the carbon framework of such molecules. By probing the magnetic environments of individual carbon atoms, ¹³C NMR provides a unique fingerprint of the molecule's structure, confirming its identity and purity.

This guide will delve into the predicted ¹³C NMR spectrum of (S)-2-(3,5-dimethylphenyl)pyrrolidine, offer a robust experimental protocol for its acquisition, and provide insights into the interpretation of the resulting data.

Predicted ¹³C NMR Spectral Analysis

Molecular Structure and Carbon Numbering:

Caption: A streamlined workflow for the acquisition and processing of ¹³C NMR data.

Conclusion and Future Work

This technical guide has provided a detailed predictive analysis of the ¹³C NMR spectrum of (S)-2-(3,5-dimethylphenyl)pyrrolidine, alongside a comprehensive experimental protocol for its acquisition and processing. The predicted chemical shifts and structural insights serve as a valuable reference for researchers working with this compound and its analogues.

For unambiguous assignment of all carbon signals, further two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are recommended. An HSQC experiment would correlate each carbon atom to its directly attached protons, while an HMBC experiment would reveal longer-range C-H correlations, providing definitive evidence for the complete structural elucidation.

References

An In-depth Technical Guide to the Mechanism of Action of (S)-2-(3,5-dimethylphenyl)pyrrolidine in Asymmetric Catalysis

Abstract

(S)-2-(3,5-dimethylphenyl)pyrrolidine has emerged as a highly efficient and versatile organocatalyst in the field of asymmetric synthesis. Its robust performance, particularly in carbon-carbon bond-forming reactions, is attributed to a well-defined mechanism of action rooted in enamine and iminium ion catalysis. The strategic placement of a bulky 3,5-dimethylphenyl group on the chiral pyrrolidine scaffold provides a powerful tool for controlling stereochemical outcomes. This guide offers a comprehensive exploration of the core mechanistic principles governing this catalyst's function. We will dissect the catalytic cycle, analyze the structure-activity relationships that dictate its efficacy, and provide validated experimental protocols to bridge theory with practical application.

Introduction: The Rise of a Privileged Catalyst Scaffold

The pyrrolidine ring is a "privileged" structural motif found in numerous natural products, pharmaceuticals, and, critically, in the realm of organocatalysis.[1][2][3][4] Its story as a catalyst began with the discovery of L-proline's ability to catalyze asymmetric aldol reactions in the 1970s, a finding that blossomed into the field of modern organocatalysis.[1][5][6] (S)-2-(3,5-dimethylphenyl)pyrrolidine represents a significant evolution from this simple amino acid. By replacing the carboxyl group of proline with a sterically demanding aryl substituent, chemists have developed a powerful catalyst for a range of asymmetric transformations, including Michael additions, aldol reactions, and Mannich reactions.[7][8]

This guide will focus on elucidating the precise mechanism by which the catalyst's structure translates into exceptional stereocontrol, providing researchers with the foundational knowledge required to effectively deploy and innovate upon this catalytic system.

The Dual Modes of Activation: Enamine and Iminium Catalysis

(S)-2-(3,5-dimethylphenyl)pyrrolidine, as a secondary amine, operates primarily through two distinct, yet related, covalent catalytic cycles: enamine catalysis and iminium ion catalysis .[9] This dual reactivity allows it to activate different classes of substrates, making it a broadly applicable tool.

-

Enamine Catalysis (HOMO-Raising): The catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate.[10][11] This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, effectively making the α-carbon a potent nucleophile that can attack various electrophiles.[10]

-

Iminium Ion Catalysis (LUMO-Lowering): The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form an electrophilic iminium ion. This activation mode lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing the substrate's susceptibility to attack by nucleophiles at the β-position.[9]

Caption: Dual activation modes of secondary amine organocatalysts.

Deep Dive: Mechanism of the Asymmetric Michael Addition

The asymmetric Michael (or conjugate) addition is a cornerstone C-C bond-forming reaction and serves as an excellent case study for understanding the mechanism of (S)-2-(3,5-dimethylphenyl)pyrrolidine.[12][13] The reaction involves the addition of a nucleophile (the Michael donor, often generated from a ketone or aldehyde) to an electrophilic α,β-unsaturated compound (the Michael acceptor).[13]

The Catalytic Cycle

The catalytic cycle can be broken down into three key stages: enamine formation, stereoselective C-C bond formation, and catalyst regeneration.

-

Step 1: Enamine Formation. The cycle begins with the rapid and reversible condensation of the catalyst with a carbonyl donor (e.g., propanal) to form a chiral enamine intermediate, releasing a molecule of water. This is the activation step that transforms the prochiral aldehyde into a potent, chiral nucleophile.[11]

-

Step 2: Stereoselective C-C Bond Formation. This is the stereodetermining step of the reaction. The bulky 3,5-dimethylphenyl group acts as a steric shield, effectively blocking one face of the enamine. The Michael acceptor (e.g., trans-β-nitrostyrene) is forced to approach from the less hindered face. This controlled approach dictates the absolute stereochemistry of the newly formed stereocenters. The nucleophilic enamine attacks the β-position of the acceptor, forming a new C-C bond and generating a transient iminium ion intermediate.

-

Step 3: Hydrolysis and Catalyst Regeneration. The iminium intermediate is rapidly hydrolyzed by the water molecule produced in the first step. This releases the final chiral product and regenerates the (S)-2-(3,5-dimethylphenyl)pyrrolidine catalyst, allowing it to re-enter the catalytic cycle.

Caption: Catalytic cycle for the asymmetric Michael addition.

The Source of Stereoselectivity: The Transition State

The high fidelity of chirality transfer is governed by the organization of the transition state. The (S)-configuration of the catalyst places the bulky 3,5-dimethylphenyl group in a pseudo-equatorial position. This substituent effectively blocks the Si-face of the enamine. Consequently, the electrophilic Michael acceptor must approach from the exposed Re-face, leading to the predictable formation of one enantiomer over the other.

Caption: Steric shielding model for stereoselectivity.

Structure-Activity Relationship (SAR)

The exceptional performance of (S)-2-(3,5-dimethylphenyl)pyrrolidine is not accidental but a result of rational design. Each component of its structure plays a critical role.

| Structural Feature | Role in Catalysis | Causality and Rationale |

| (S)-Pyrrolidine Ring | Chiral scaffold; secondary amine source. | The five-membered ring provides a rigid conformation, which is essential for predictable facial discrimination. The secondary amine is required for the formation of enamine/iminium intermediates.[14] |

| (S)-Stereocenter at C2 | Source of chirality. | This is the element that makes the entire process asymmetric. The absolute configuration of this center is directly transferred to the product. |

| 3,5-Dimethylphenyl Group | Steric directing group. | This bulky substituent is the primary controller of stereoselectivity. Its meta-dimethyl substitution pattern provides significant steric bulk to shield one face of the reactive intermediate without allowing for unwanted electronic interactions or rotation that could compromise selectivity. |

Field-Proven Experimental Protocols

To translate mechanistic understanding into practice, the following section provides a validated, self-validating protocol for a model reaction and subsequent analysis.

Protocol 1: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene

This protocol describes a representative organocatalytic Michael addition. Successful execution, validated by chiral HPLC, confirms the efficacy of the catalyst and the mechanism described.

Materials:

-

(S)-2-(3,5-dimethylphenyl)pyrrolidine (Catalyst, 10 mol%)

-

Benzoic Acid (Co-catalyst, 10 mol%)

-

trans-β-Nitrostyrene (Michael Acceptor, 1.0 equiv)

-

Propanal (Michael Donor, 10.0 equiv)

-

Dichloromethane (CH₂Cl₂, Solvent)

-

Silica Gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-

Reaction Setup: To a dry round-bottom flask charged with a magnetic stir bar, add trans-β-nitrostyrene (e.g., 0.5 mmol, 1.0 equiv), (S)-2-(3,5-dimethylphenyl)pyrrolidine (0.05 mmol, 10 mol%), and benzoic acid (0.05 mmol, 10 mol%).

-

Solvent and Reagent Addition: Dissolve the solids in dichloromethane (2.0 mL). Cool the mixture to 0 °C using an ice bath.

-

Initiation: Add propanal (5.0 mmol, 10 equiv) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the nitrostyrene starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the Michael adduct.[15][16]

Caption: Experimental workflow for a catalyzed Michael addition.

Protocol 2: Determination of Enantiomeric Excess (ee)

The enantiomeric excess (ee) is the critical measure of success for an asymmetric reaction. It is determined by chiral High-Performance Liquid Chromatography (HPLC).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified Michael adduct in the HPLC mobile phase (e.g., a mixture of n-hexane and 2-propanol).

-

Instrumentation: Use an HPLC system equipped with a chiral stationary phase column (e.g., Daicel Chiralpak series).[17]

-

Analysis: Inject the sample and monitor the elution of the two enantiomers using a UV detector. The two enantiomers will have different retention times.

-

Calculation: The enantiomeric excess is calculated from the integrated peak areas of the major (A_major) and minor (A_minor) enantiomers using the formula: ee (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100

This analytical step provides the quantitative data that validates the stereocontrolling power of the catalyst.

Conclusion